molecular formula C5H6OS B13107458 2H-Thiopyran-3(4H)-one CAS No. 29431-28-5

2H-Thiopyran-3(4H)-one

Cat. No.: B13107458
CAS No.: 29431-28-5
M. Wt: 114.17 g/mol
InChI Key: AEDFDYYPESUHNU-UHFFFAOYSA-N
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Description

2H-Thiopyran-3(4H)-one is a heterocyclic compound with the molecular formula C5H8S. It is a sulfur-containing six-membered ring structure, which is a derivative of thiopyran.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Thiopyran-3(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dienes with sulfur sources under controlled conditions. For example, the reaction of 1,3-butadiene with sulfur monochloride (S2Cl2) can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Thiopyran-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiopyran derivatives.

    Substitution: Halogenated thiopyrans.

Scientific Research Applications

2H-Thiopyran-3(4H)-one has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing heterocycles.

    Biology: Its derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-Thiopyran-3(4H)-one and its derivatives involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary depending on the specific derivative and application .

Comparison with Similar Compounds

Uniqueness: 2H-Thiopyran-3(4H)-one is unique due to its specific ring structure and the presence of a carbonyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

29431-28-5

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

4H-thiopyran-3-one

InChI

InChI=1S/C5H6OS/c6-5-2-1-3-7-4-5/h1,3H,2,4H2

InChI Key

AEDFDYYPESUHNU-UHFFFAOYSA-N

Canonical SMILES

C1C=CSCC1=O

Origin of Product

United States

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